molecular formula C25H25F2N5O2 B611772 4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide CAS No. 2011034-33-4

4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide

Cat. No. B611772
M. Wt: 465.5048
InChI Key: ZZMZFDCJQBUOOI-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6004256 is a novel selective muscarinic receptor M1 positive allosteric modulator (PAM).

Scientific Research Applications

Synthesis and Potential in Imaging of B-Raf(V600E) in Cancers

Wang et al. (2013) synthesized a compound similar to the requested chemical, focusing on its application in PET imaging for cancers containing the B-Raf(V600E) mutation. The synthesis involved multiple steps from difluorobenzoic acid and was eventually used for radiolabeling, indicating its potential in cancer imaging techniques Wang, Gao, Miller, & Zheng, 2013.

Development of Antipsychotic Agents

Norman et al. (1996) studied heterocyclic analogues, including indole-containing compounds, for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed potent in vivo activities, indicating their relevance in the development of antipsychotic medication Norman, Navas, Thompson, & Rigdon, 1996.

Antimicrobial Activities of Indole Derivatives

Behbehani et al. (2011) explored the synthesis of indole-containing compounds and evaluated their antimicrobial activities. They demonstrated strong antimicrobial activities against various organisms, suggesting the potential of such compounds in antimicrobial applications Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011.

Synthesis and Evaluation in Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and screened them for antitubercular and antibacterial activities. Their study found certain derivatives to be more potent than reference drugs, indicating the therapeutic potential of these compounds Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020.

Potential as Antiallergic Agents

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides and evaluated them as antiallergic compounds. One of their compounds was found to be significantly more potent than astemizole, a known antiallergic drug, highlighting the therapeutic potential of such compounds in treating allergies Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Prof Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999.

Inhibitory Activity Against Mycobacterium tuberculosis

Stec et al. (2016) identified indolecarboxamides as a new chemical scaffold with promising anti-TB activity. They found that certain analogs showed excellent activity against drug-sensitive, MDR, and XDR Mycobacterium tuberculosis strains, and also worked in synergy with rifampin Stec, Onajole, Lun, Guo, Merenbloom, Vistoli, Bishai, & Kozikowski, 2016.

properties

CAS RN

2011034-33-4

Product Name

4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide

Molecular Formula

C25H25F2N5O2

Molecular Weight

465.5048

IUPAC Name

4,6-Difluoro-1-[6-(1-methyl-1H-pyrazol-4-yl)-pyridin-3-ylmethyl]-1H-indole-3-carboxylic acid (2(R)-hydroxy-cyclohex-1(R)-yl)-amide

InChI

InChI=1S/C25H25F2N5O2/c1-31-13-16(11-29-31)20-7-6-15(10-28-20)12-32-14-18(24-19(27)8-17(26)9-22(24)32)25(34)30-21-4-2-3-5-23(21)33/h6-11,13-14,21,23,33H,2-5,12H2,1H3,(H,30,34)/t21-,23-/m0/s1

InChI Key

ZZMZFDCJQBUOOI-GMAHTHKFSA-N

SMILES

O[C@@H]1[C@@H](NC(C2=CN(CC3=CC=C(C4=CN(C)N=C4)N=C3)C5=CC(F)=CC(F)=C52)=O)CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU6004256, VU-6004256, VU 6004256

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide
Reactant of Route 6
4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide

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